2-Ethyl-1-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperidine
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Overview
Description
2-Ethyl-1-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperidine is a complex organic compound with a unique structure that includes a piperidine ring, a benzenesulfonyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials
Synthesis of Benzenesulfonyl Intermediate: The benzenesulfonyl group can be introduced via sulfonation of a suitable aromatic precursor using reagents such as chlorosulfonic acid or sulfur trioxide.
Introduction of Oxadiazole Moiety: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Incorporation of Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through nucleophilic substitution reactions using piperidine and appropriate electrophilic intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiols or sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, substituted piperidines.
Scientific Research Applications
2-Ethyl-1-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmaceuticals: It can be used as a building block for the synthesis of more complex pharmaceutical agents.
Materials Science: The compound’s stability and functional groups make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperidine: shares similarities with other sulfonyl piperidine derivatives and oxadiazole-containing compounds.
Other Similar Compounds: 4-ethyl-2-methoxyphenol, 3-(4-hydroxyphenyl)-1-propanol, 3,4-dimethoxyphenol.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[5-(2-ethylpiperidin-1-yl)sulfonyl-2-methoxyphenyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-13-7-5-6-10-20(13)25(21,22)14-8-9-16(23-3)15(11-14)17-18-12(2)24-19-17/h8-9,11,13H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKDNNYZFDYABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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